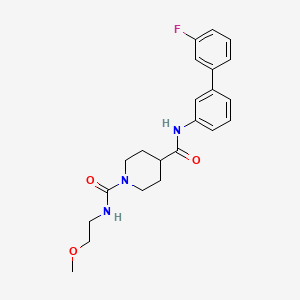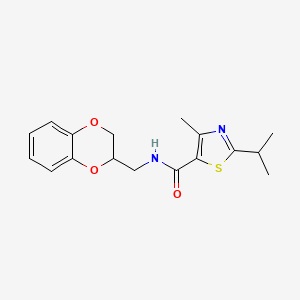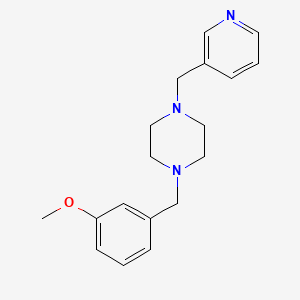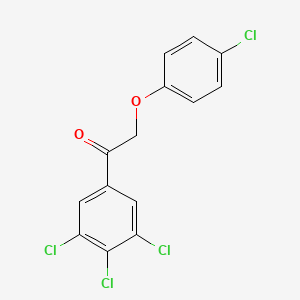![molecular formula C13H15N3O3 B5635476 N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}phenyl)acetamide](/img/structure/B5635476.png)
N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related N-substituted acetamides often involves the use of chiral amino acids to introduce various alkyl and aryl substituents, aiming to adopt a conformation conducive to biological activity. For instance, Costello et al. (1991) synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides by starting from chiral amino acids, leading to compounds with significant opioid kappa agonist properties (Costello et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds in this family often exhibits a core that allows for significant conformational flexibility, which is crucial for interacting with biological targets. The structure-activity relationship studies highlight the importance of the spatial arrangement of the substituents for biological efficacy. For example, Sharma et al. (2018) discussed the molecular docking analysis of an anticancer drug, emphasizing the role of the crystal structure in understanding the compound's interaction with biological targets (Sharma et al., 2018).
Chemical Reactions and Properties
N-substituted acetamides, including compounds similar to "N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}phenyl)acetamide," can undergo various chemical reactions, such as nucleophilic substitution, which can be used to introduce different functional groups or to modify the molecular structure to enhance biological activity. Palamarchuk et al. (2019) demonstrated the use of nucleophilic substitution in synthesizing previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives, highlighting the versatility of reactions involving acetamides (Palamarchuk et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of N-substituted acetamides can influence their pharmaceutical applications, including formulation and delivery. The crystal structure analysis, like that conducted by Gouda et al. (2022), provides insights into the intermolecular interactions and stability of such compounds, which are critical for their biological function and formulation development (Gouda et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under physiological conditions, and interaction with biomolecules, are crucial for the therapeutic potential of N-substituted acetamides. Studies like those by Agarwal and Mital (1976) explore the reactivity of similar compounds with biomolecules, shedding light on their potential mechanisms of action and metabolic pathways (Agarwal & Mital, 1976).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The compound’s potential in the synthesis of precursors for Al[18 F]-NOTA-labeled tetrazine radio ligands useful in 18 F-based pretargeted PET imaging systems suggests its future use in medical imaging . Its use in bioorthogonal reactions for biological imaging and bioconjugation applications also indicates its potential in biological research .
Propriétés
IUPAC Name |
N-[4-[(2,5-dioxopyrrolidin-1-yl)methylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9(17)15-11-4-2-10(3-5-11)14-8-16-12(18)6-7-13(16)19/h2-5,14H,6-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGMDXITYUUHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dichloro-4-methyl-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5635397.png)

![4-[3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5635424.png)
![(3R*,4S*)-4-(3-methoxyphenyl)-1-[(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5635427.png)

![N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5635441.png)
![(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-[(6-methylpyridin-2-yl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5635457.png)

![2-[3-methyl-5-(3-methylisoxazol-5-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5635474.png)


![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5635494.png)
